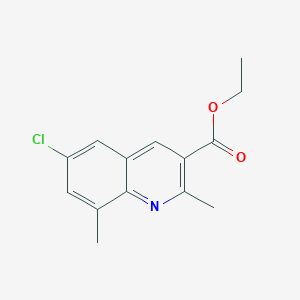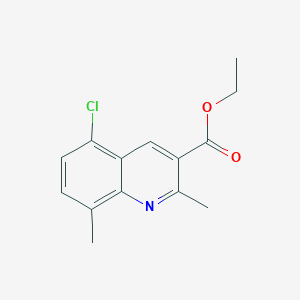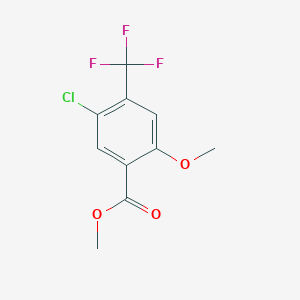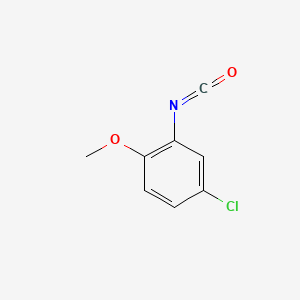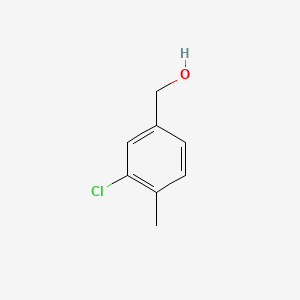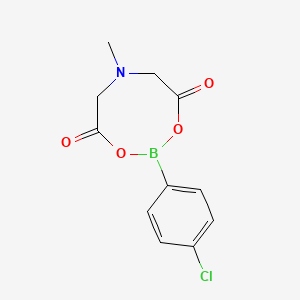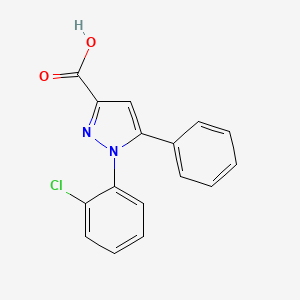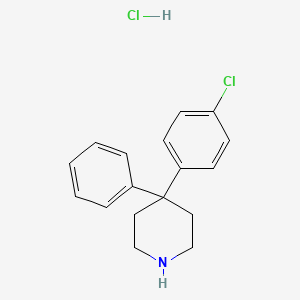
4-Chloronaphthalene-1-sulfonamide
Vue d'ensemble
Description
4-Chloronaphthalene-1-sulfonamide is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H8ClNO2S/c11-9-5-6-10 (15 (12,13)14)8-4-2-1-3-7 (8)9/h1-6H, (H2,12,13,14) . The molecular weight of this compound is 241.7 . Physical And Chemical Properties Analysis
The melting point of this compound is between 185-186 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Sulfonamides, including 4-chloronaphthalene-1-sulfonamide, are synthesized and structurally elucidated for potential biological applications. A study focused on the synthesis of sulfonamides and their structural verification using techniques like FT-IR spectroscopy and thermogravimetry, indicating their potential as future medicinal drugs (Hussain et al., 2022).
Medicinal Chemistry and Drug Design
The sulfonamide group is integral in medicinal chemistry and appears in various drugs, including sulfonamide antibacterials. These are derivatives of 4-aminobenzenesulfonamide, with the sulfonamide moiety acting as an isostere of the carboxylic acid group in the natural substrate. This highlights the significance of sulfonamides in drug design (Kalgutkar et al., 2010); (Smith & Jones, 2008).
Spectroscopic and Quantum Chemical Analysis
Research involving the spectroscopic investigation and quantum chemical approach of sulfonamide derivatives provides insights into their molecular and electronic structures. Such studies assist in understanding the stability and reactivity of these compounds (Mahmood et al., 2016).
Inhibitory Activities on Enzymes
Sulfonamides are known as inhibitors of various metabolic enzymes and exhibit significant inhibitory activities, as demonstrated in studies involving human paraoxonase (Işık et al., 2019).
Application in Antitumor Activities
Sulfonamide derivatives have been synthesized and evaluated for their potential as antitumor agents and carbonic anhydrase inhibitors, indicating their significance in cancer research and potential therapeutic applications (Ozmen Ozgun et al., 2019).
Polymorphism and Structural Diversity
Studies on polymorphism of aromatic sulfonamides, including those with fluorine groups, contribute to understanding the structural diversity and stability of these compounds, which is crucial for their pharmaceutical applications (Terada et al., 2012).
Computational Chemistry and Reactivity Prediction
Computational chemistry strategies are employed to predict the reactivity of sulfonamides, facilitating the understanding of their behavior in chemical reactions at the molecular level, which is essential in pharmaceutical and environmental applications (Fu et al., 2021).
Mécanisme D'action
Target of Action
4-Chloronaphthalene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. The compound mimics the structure of PABA and binds to the enzyme, thereby preventing the enzyme from interacting with PABA. This inhibits the synthesis of folic acid, leading to a halt in bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleic acids. Without it, bacteria cannot replicate their DNA and, therefore, cannot multiply .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary molecular effect of this compound is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and replication . On a cellular level, this results in the inability of the bacteria to proliferate, effectively controlling the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus has been found to inhibit the antibacterial action of sulfonamides . Additionally, sulfonamides are known to be widespread environmental pollutants due to their extensive use, which could potentially lead to increased bacterial resistance
Orientations Futures
Sulfonamides, the group to which 4-Chloronaphthalene-1-sulfonamide belongs, have extensive applications in medicinal and synthetic chemistry . They exhibit a range of pharmacological activities, allowing them to play a role in treating a diverse range of disease states . This has paved the way for the continuous search and design of new drug formulations based on this class of compounds .
Analyse Biochimique
Biochemical Properties
These activities allow them to play a role in treating a diverse range of disease states
Cellular Effects
Sulfonamides can have a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
They can have binding interactions with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
Some bacteria have been observed to modify, degrade, or use sulfonamides as nutrients
Propriétés
IUPAC Name |
4-chloronaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWHPSJAYLYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978734 | |
| Record name | 4-Chloronaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6292-61-1 | |
| Record name | NSC9915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloronaphthalene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



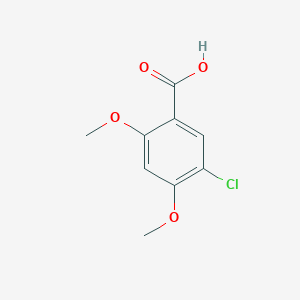

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)

